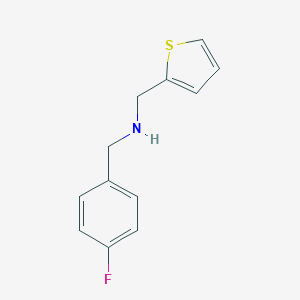![molecular formula C20H27N3O3 B315513 N-tert-butyl-2-(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B315513.png)
N-tert-butyl-2-(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a methoxy group, a pyridinylmethyl group, and an acetamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methoxy-4-hydroxybenzaldehyde with a suitable halogenating agent to form the corresponding phenoxy intermediate.
Aminomethylation: The phenoxy intermediate is then subjected to aminomethylation using 3-pyridinylmethylamine under controlled conditions to introduce the pyridinylmethyl group.
Acetamide Formation: The final step involves the reaction of the aminomethylated intermediate with tert-butylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyridinylmethyl groups.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyridinylmethyl group suggests potential binding to nicotinic acetylcholine receptors, while the acetamide group may interact with various enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)ethanamide
- N-(tert-butyl)-2-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)propionamide
Uniqueness
N-tert-butyl-2-(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H27N3O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-methoxy-4-[(pyridin-3-ylmethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H27N3O3/c1-20(2,3)23-19(24)14-26-17-8-7-15(10-18(17)25-4)11-22-13-16-6-5-9-21-12-16/h5-10,12,22H,11,13-14H2,1-4H3,(H,23,24) |
InChI Key |
HXVOZCQBVJOBJO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCC2=CN=CC=C2)OC |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCC2=CN=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B315431.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B315432.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B315434.png)


![N-[4-(dimethylamino)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B315440.png)
![N-[4-(allyloxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B315444.png)
![1-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B315446.png)
![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B315447.png)


![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B315453.png)
![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B315454.png)

